3-(2-Ethylhexyl)thiophene
Overview
Description
3-(2-Ethylhexyl)thiophene is a useful research compound. Its molecular formula is C12H20S and its molecular weight is 196.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Improved thermal stability and photoemission properties in polymers incorporating 3-(2-Ethylhexyl)thiophene, useful in electronics and materials science (Somanathan et al., 2002).
The synthesis of highly regioregular poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s and their application in forming nanostructured films, indicating potential for advanced material design (Zhang et al., 2009).
Development of low bandgap semiconducting polymers incorporating this compound for high-performance organic photovoltaic cells, demonstrating its potential in solar energy applications (Kim et al., 2014).
Alkyl-derivatized poly(3,4-ethylenedioxythiophenes) showing high electrochromic contrast, suggesting uses in display technologies (Sankaran & Reynolds, 1997).
The synthesis and microphase separation of all-conjugated diblock copolymers poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s, highlighting their potential in nanostructured materials (Zhang et al., 2008).
Research on statistical copolymers of thiophene-3-carboxylates and selenophene-3-carboxylates, contributing to the development of advanced materials in electronics and photonics (Kawakami et al., 2022).
Mechanism of Action
Target of Action
3-(2-Ethylhexyl)thiophene is a 3-alkylthiophene monomer . It is primarily used in the formation of conjugated highly regio-regular block polymers . These polymers are used in applications such as organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . Therefore, the primary targets of this compound are these polymer structures.
Mode of Action
The compound interacts with its targets by integrating into the polymer structures during their formation . This results in the creation of conjugated highly regio-regular block polymers . The specific interactions and changes resulting from this process depend on the exact conditions and other components involved in the polymer formation.
Biochemical Pathways
It is known that the compound plays a role in the formation of conjugated highly regio-regular block polymers . These polymers are used in various applications, including organic field effect transistors (OFETs) and organic photovoltaics (OPVs) , which suggests that the compound may affect pathways related to these processes.
Result of Action
The primary result of the action of this compound is the formation of conjugated highly regio-regular block polymers . These polymers have applications in organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . The specific molecular and cellular effects of the compound’s action would depend on the exact context in which it is used.
Safety and Hazards
3-(2-Ethylhexyl)thiophene is a combustible liquid . It is harmful if swallowed and causes skin irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Future Directions
3-(2-Ethylhexyl)thiophene has promising performance in a range of applications . Its use in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) suggests potential future directions in these areas .
Biochemical Analysis
Biochemical Properties
It is known that 3-(2-Ethylhexyl)thiophene can be used in the formation of conjugated highly regio-regular block polymers . These polymers can interact with various biomolecules in the context of organic electronics.
Molecular Mechanism
It is known that it can be used to form conjugated highly regio-regular block polymers . These polymers can interact with various biomolecules in the context of organic electronics.
Properties
IUPAC Name |
3-(2-ethylhexyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h7-8,10-11H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMQCIZYXLAJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121550-47-8 | |
Record name | Thiophene, 3-(2-ethylhexyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121550-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00560073 | |
Record name | 3-(2-Ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121134-38-1 | |
Record name | 3-(2-Ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3-(2-Ethylhexyl)thiophene?
A1: this compound consists of a thiophene ring with a 2-ethylhexyl group attached to the third carbon. This branched alkyl side chain influences the polymer's solubility and self-assembly properties.
Q2: How does the branched 2-ethylhexyl side chain affect P3EHT compared to its linear analogue, poly(3-hexylthiophene) (P3HT)?
A2: The branched side chain in P3EHT leads to an amorphous morphology compared to the semicrystalline nature of P3HT. [] This influences the polymer's packing, charge transport properties, and ultimately its performance in devices like organic thin-film transistors (OTFTs). []
Q3: Does the ethylhexyl side chain impact the optical properties of P3EHT?
A3: While the addition of thiophene rings to this compound red-shifts the absorption wavelength, there is no significant change in photoemission compared to polymers without the ethylhexyl group. []
Q4: How does molecular weight affect the properties of P3EHT?
A4: Higher molecular weight P3EHT tends to show improved performance in organic photovoltaic devices. For example, a study on BTDz-based copolymers showed that higher molecular weight polymers exhibited a greater tendency to form desirable face-on structures, leading to enhanced power conversion efficiency. []
Q5: What are the main applications of P3EHT?
A5: P3EHT is primarily investigated for its potential in organic electronics, including organic photovoltaics (OPVs) and OTFTs. [, , ]
Q6: How does P3EHT perform in ternary blend bulk heterojunction solar cells?
A6: P3EHT, often as a copolymer with 3-hexylthiophene, has been successfully incorporated into ternary blend solar cells. These blends have shown improved open-circuit voltage (Voc) and short-circuit current densities (Jsc) compared to their binary counterparts, resulting in higher power conversion efficiencies. []
Q7: What role does P3EHT play in controlling the morphology of thin films in organic electronic devices?
A7: P3EHT can be used as a block in all-conjugated block copolymers, which can self-assemble into ordered nanostructures. This self-assembly is influenced by factors like the choice of the other block, the blend composition (e.g., with fullerene derivatives like PCBM), and processing conditions. []
Q8: Can P3EHT form well-defined nanostructures?
A8: Yes, P3EHT has been used to create various nanostructures, including nanoparticles, nanofibers, and micellar brushes. These structures are typically formed through controlled self-assembly processes, often driven by the crystallization of the P3EHT block. [, , ]
Q9: What challenges are associated with using P3EHT in organic electronic devices?
A9: One challenge is controlling the morphology of P3EHT thin films, which is crucial for efficient charge transport in devices. [] Another is the relatively low field-effect hole mobility compared to other conjugated polymers. []
Q10: How has computational chemistry been used to study P3EHT?
A10: Molecular dynamics simulations have been employed to investigate the interaction of P3EHT with phospholipid bilayers, suggesting its potential use in biosensing applications. []
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